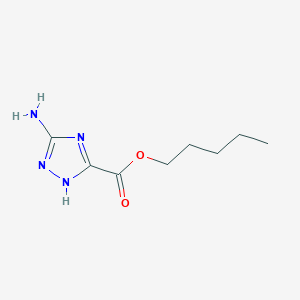
Copper(II)chloridehydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a green crystalline solid that is often encountered in mineral deposits, metal corrosion products, industrial products, and some living systems . This compound is known for its unique properties and applications in various fields, including agriculture, chemistry, and industry.
準備方法
Synthetic Routes and Reaction Conditions: Copper(II) chloride hydroxide can be synthesized through several methods. One common method involves the hydrolysis of copper(II) chloride in the presence of a base such as sodium hydroxide. The reaction can be represented as follows: [ \text{CuCl}_2 + 2\text{NaOH} \rightarrow \text{CuCl(OH)} + \text{NaCl} ]
Another method involves the reaction of copper(II) chloride with copper(II) oxide in the presence of water: [ \text{CuCl}_2 + \text{CuO} + \text{H}_2\text{O} \rightarrow 2\text{CuCl(OH)} ]
Industrial Production Methods: Industrial production of copper(II) chloride hydroxide typically involves the hydrolysis of copper(II) chloride solutions at controlled pH levels. The process may use various bases such as sodium carbonate, ammonia, or calcium hydroxide . The reaction conditions are carefully monitored to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: Copper(II) chloride hydroxide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form copper(II) oxide and chlorine gas.
Reduction: It can be reduced to copper(I) chloride in the presence of reducing agents.
Substitution: It can undergo substitution reactions with other halides or hydroxides.
Common Reagents and Conditions:
Oxidation: In the presence of oxygen or other oxidizing agents.
Reduction: Using reducing agents such as hydrogen gas or metal hydrides.
Substitution: Reacting with other halides or hydroxides under controlled conditions.
Major Products Formed:
Oxidation: Copper(II) oxide and chlorine gas.
Reduction: Copper(I) chloride.
Substitution: Various copper halides or hydroxides depending on the reagents used.
科学的研究の応用
Copper(II) chloride hydroxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions and processes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in developing new therapeutic agents.
Industry: Used in the production of pigments, ceramics, and as a fungicide in agriculture.
作用機序
The mechanism of action of copper(II) chloride hydroxide involves its ability to interact with biological molecules and generate reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, leading to antimicrobial and antifungal effects. The compound can also interact with DNA, proteins, and enzymes, disrupting their normal functions and leading to cell death .
類似化合物との比較
Copper(II) chloride hydroxide is often compared with other copper compounds such as:
Copper(II) chloride (CuCl2): A blue-green solid used in various chemical applications.
Dicopper chloride trihydroxide (Cu2(OH)3Cl): A green crystalline solid used as a fungicide and nutritional supplement.
Uniqueness: Copper(II) chloride hydroxide is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to generate ROS and interact with biological molecules sets it apart from other copper compounds.
Conclusion
Copper(II) chloride hydroxide is a versatile compound with significant applications in various fields. Its unique properties and chemical reactivity make it an important compound for scientific research and industrial applications.
特性
分子式 |
ClCuHO |
|---|---|
分子量 |
116.00 g/mol |
IUPAC名 |
copper;chloride;hydroxide |
InChI |
InChI=1S/ClH.Cu.H2O/h1H;;1H2/q;+2;/p-2 |
InChIキー |
VQSXKKXMSXGLBZ-UHFFFAOYSA-L |
正規SMILES |
[OH-].[Cl-].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[1,2,5]Selenadiazolo[3,4-d]pyrimidine-5,7(3h,6h)-dione](/img/structure/B13108706.png)





![8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one](/img/structure/B13108751.png)
![3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylicacid](/img/structure/B13108769.png)


